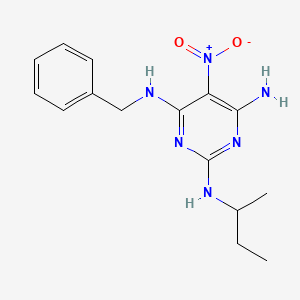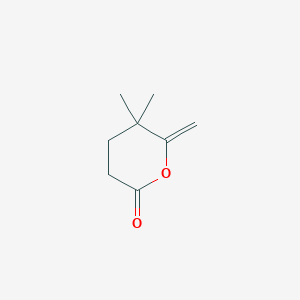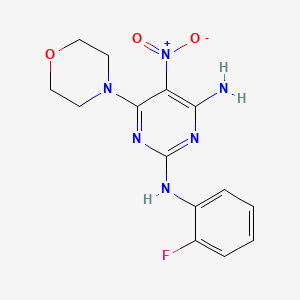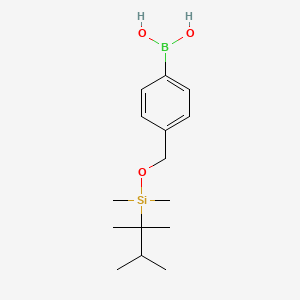
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a (2,3-dimethylbutan-2-yl)dimethylsilyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves multiple steps. One common approach is the palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, facilitating the study of biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the phenyl ring and its substituents can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the (2,3-dimethylbutan-2-yl)dimethylsilyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the (2,3-dimethylbutan-2-yl)dimethylsilyl group, leading to variations in chemical behavior.
4-(Methoxymethyl)phenylboronic acid: Features a methoxymethyl group, which alters its reactivity compared to (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid.
Uniqueness
The presence of the (2,3-dimethylbutan-2-yl)dimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other scientific research applications.
Propriétés
Numéro CAS |
154082-12-9 |
|---|---|
Formule moléculaire |
C15H27BO3Si |
Poids moléculaire |
294.27 g/mol |
Nom IUPAC |
[4-[[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H27BO3Si/c1-12(2)15(3,4)20(5,6)19-11-13-7-9-14(10-8-13)16(17)18/h7-10,12,17-18H,11H2,1-6H3 |
Clé InChI |
FKEHXVJEVUFRSO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


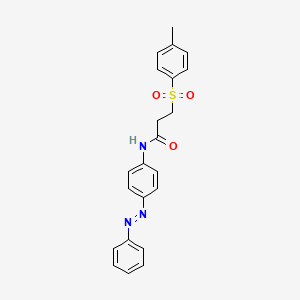
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

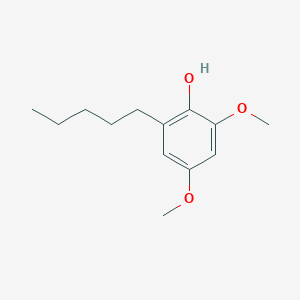
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
